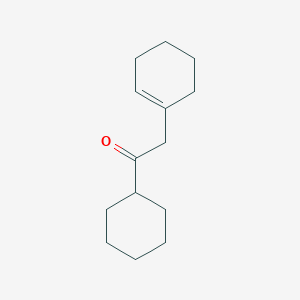![molecular formula C21H27NO B14509550 1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine CAS No. 62663-45-0](/img/structure/B14509550.png)
1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a phenylpropyl group, which is further substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine typically involves the reaction of 4-methylphenol with 3-bromopropylbenzene to form 3-(4-methylphenoxy)-3-phenylpropyl bromide. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-[3-(4-methylphenoxy)propyl]piperidine
- 4-(3-Methylphenoxy)piperidine
- 3-(4-methylphenoxy)piperidine
Uniqueness
1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine is unique due to the presence of both a phenylpropyl group and a 4-methylphenoxy group, which can confer distinct chemical and biological properties. This combination of functional groups may result in enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
62663-45-0 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[3-(4-methylphenoxy)-3-phenylpropyl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18-10-12-20(13-11-18)23-21(19-8-4-2-5-9-19)14-17-22-15-6-3-7-16-22/h2,4-5,8-13,21H,3,6-7,14-17H2,1H3 |
InChI Key |
MOKWYVPERAVPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(CCN2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)

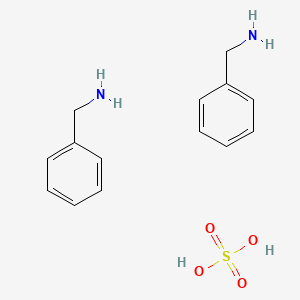
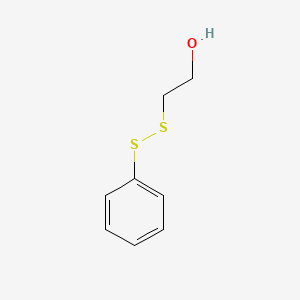
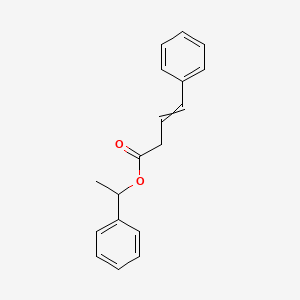
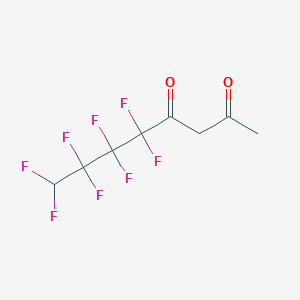
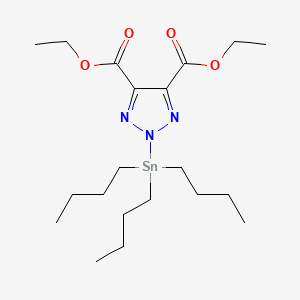
![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
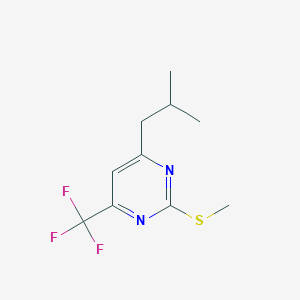
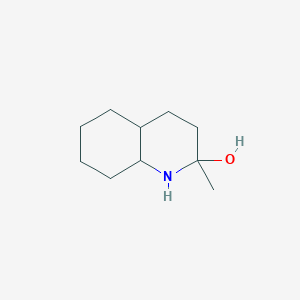
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)

